REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[Cl:13]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[Cl:13]
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Name
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|
Quantity
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700 mg
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Type
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reactant
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Smiles
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COC(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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50 mg
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Type
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catalyst
|
Smiles
|
[Pd]
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Type
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CUSTOM
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Details
|
The mixture was vigorously shaken in a Parr under an atmosphere of hydrogen (50 psi) for 3 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a short pad of celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(C=C(C=C1)N)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |